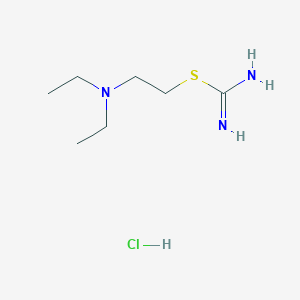

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride

CAS No.: 5445-68-1

Cat. No.: VC18439575

Molecular Formula: C7H18ClN3S

Molecular Weight: 211.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5445-68-1 |

|---|---|

| Molecular Formula | C7H18ClN3S |

| Molecular Weight | 211.76 g/mol |

| IUPAC Name | 2-(diethylamino)ethyl carbamimidothioate;hydrochloride |

| Standard InChI | InChI=1S/C7H17N3S.ClH/c1-3-10(4-2)5-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |

| Standard InChI Key | HQPKXVDUSOJXEB-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCSC(=N)N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride is a white to off-white crystalline solid with high solubility in polar solvents such as water and methanol. Its structure combines a hydrophilic isothiourea group with a hydrophobic diethylaminoethyl chain, creating amphiphilic characteristics critical for interactions with biological membranes . Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C7H18ClN3S |

| Molecular Weight | 211.76 g/mol |

| LogP (Partition Coefficient) | 0.827 |

| CAS Number | 5445-68-1 |

| Solubility | >50 mg/mL in water |

The LogP value indicates moderate lipophilicity, enabling penetration through cellular barriers while retaining aqueous solubility—a balance advantageous for drug delivery systems .

Synthesis and Industrial Preparation

The synthesis of 2-(2-(Diethylamino)ethyl)isothiourea monohydrochloride involves a two-step process:

-

Reaction of Diethylamine with Isothiocyanate: Diethylamine reacts with an isothiocyanate derivative under controlled temperatures (0–25°C) in tetrahydrofuran (THF) or dichloromethane (DCM). This step yields the intermediate isothiourea base.

-

Hydrochloride Salt Formation: The base is treated with hydrochloric acid to precipitate the monohydrochloride salt, which is purified via recrystallization from ethanol or acetonitrile.

Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>98%). Critical parameters include pH control (6.5–7.5) and inert atmospheres to prevent oxidation.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Newcrom R1 column (4.6 × 150 mm, 5 µm) is the gold standard for analyzing this compound. The mobile phase consists of acetonitrile:water:phosphoric acid (75:25:0.1 v/v) at a flow rate of 1.0 mL/min, achieving a retention time of 6.2 minutes . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, maintaining resolution while enabling ionization .

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D2O) reveals peaks at δ 1.2 (t, 6H, -N(CH2CH3)2), δ 3.2 (m, 4H, -N(CH2CH3)2), and δ 3.8 (t, 2H, -SCH2-).

-

Infrared (IR) Spectroscopy: Strong absorbance at 1650 cm⁻¹ corresponds to the thiourea C=S bond, while peaks at 2800–3000 cm⁻¹ indicate aliphatic C-H stretching.

Pharmacological Applications and Mechanisms

Enzyme Modulation

The compound inhibits lysosomal phospholipase A2 (PLA2G15), an enzyme involved in lipid metabolism. By binding to PLA2G15’s active site, it disrupts phospholipid hydrolysis, leading to lysosomal phospholipid accumulation—a phenomenon linked to drug-induced phospholipidosis . This inhibition is concentration-dependent, with an IC50 of 0.18 µM observed in vitro .

Nitric Oxide Synthase (NOS) Interactions

Patent literature describes derivatives of 2-(2-(Diethylamino)ethyl)isothiourea as nitric oxide synthase inhibitors . These compounds attenuate nitric oxide production in macrophages by competing with arginine substrates, suggesting potential anti-inflammatory applications .

Antimicrobial Activity

Preliminary studies indicate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 8–16 µg/mL. The mechanism involves disruption of cell membrane integrity via electrostatic interactions with phospholipids.

Research Findings and Future Directions

Toxicity Profiling

While the compound exhibits low acute toxicity (LD50 > 2000 mg/kg in rodents), chronic exposure studies reveal hepatic steatosis at doses ≥50 mg/kg/day, likely due to phospholipidosis . Mitigation strategies include structural modifications to reduce cationic amphiphilicity .

Drug Delivery Systems

Ongoing research explores its use in pH-responsive polymers for targeted drug release. Copolymerization with methacrylate derivatives enhances stability in physiological conditions while enabling lysosome-specific degradation .

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (−9.2 kcal/mol) for the SARS-CoV-2 main protease, proposing repurposing as an antiviral agent. Experimental validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume